HA155

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

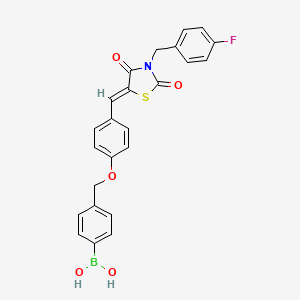

Autotaxin converts lysophosphatidylcholine to lysophosphatidic acid (LPA), which can mediate changes in cell proliferation, angiogenesis, and cytokine secretion. HA-155 is a boronic acid-based compound that inhibits autotaxin (IC50 = 5.7 nM) by selectively binding to its catalytic threonine. It has been shown to dose-dependently block thrombin-induced LPA secretion in platelets.

HA155, also known as Autotaxin Inhibitor IV, is a boronic acid-based compound that inhibits autotaxin (IC50 = 5.7 nM) by selectively binding to its catalytic threonine.

Wissenschaftliche Forschungsanwendungen

Hemmung von Autotaxin

HA155 ist ein bekannter Hemmstoff von Autotaxin (ATX), einem Enzym, das eine entscheidende Rolle bei der Produktion von Lysophosphatidsäure (LPA) aus Lysophosphatidylcholin (LPC) spielt {svg_1}. Durch die Hemmung von ATX kann this compound den LPA-Signalweg potenziell regulieren, der mit verschiedenen zellulären Reaktionen wie Zellproliferation, Migration und Zytokinproduktion verbunden ist {svg_2}.

Krebsforschung

Es wurde gezeigt, dass der ATX-LPA-Signalweg mit dem Auftreten und der Metastasierung von Tumoren verbunden ist {svg_3}. Daher könnte this compound als ATX-Hemmstoff in der Krebsforschung eingesetzt werden, um sein Potenzial als Antitumormittel zu untersuchen.

Herz-Kreislauf-Forschung

ATX wurde auch mit Herz-Kreislauf-Erkrankungen in Verbindung gebracht {svg_4}. Daher könnte this compound in der Forschung zu diesen Krankheiten eingesetzt werden und Einblicke in die Rolle des ATX-LPA-Signalwegs für die Herz-Kreislauf-Gesundheit liefern.

Fibroseforschung

Der ATX-LPA-Signalweg ist auch mit Fibrose verbunden {svg_5}. This compound könnte durch die Hemmung von ATX zur Untersuchung der Entwicklung und des Fortschreitens der Fibrose eingesetzt werden und möglicherweise zu neuen therapeutischen Strategien führen.

Arzneimittelentwicklung

This compound wurde im Prozess der Arzneimittelentwicklung eingesetzt, insbesondere bei der Untersuchung von Borsäure-Derivaten {svg_6}. Die Borsäuregruppe in this compound bildet eine Bindung mit den Hydroxylgruppen von Aminosäuren und wandelt deren Hybridisierung in sp3 um {svg_7}. Diese Eigenschaft könnte bei der Entwicklung neuer Medikamente genutzt werden.

Untersuchung der Borsäuregruppe

This compound, das eine Borsäuregruppe enthält, wurde zur Untersuchung der Art der Bindung verwendet, die zwischen Liganden und den Aminosäureresten des aktiven Zentrums gebildet wird {svg_8}. Diese Forschung könnte wertvolle Erkenntnisse über das Verhalten von Borsäure-Derivaten bei der Bindung an Protein-Arzneimittelziele liefern.

Wirkmechanismus

Target of Action

HA155, also known as [4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid, is a potent and selective inhibitor of Autotaxin (ATX) . ATX is an extracellular enzyme that hydrolyzes lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a bioactive lipid mediator . LPA can induce various responses, such as cell proliferation, migration, and cytokine production, through six G protein-coupled receptors (LPA1-6) .

Mode of Action

This compound interacts with ATX by binding to the ATX active site . Specifically, it targets the threonine oxygen nucleophile in the ATX active site via the boronic acid moiety . Additionally, the hydrophobic 4-fluorobenzyl moiety of this compound targets the hydrophobic pocket responsible for lipid binding .

Biochemical Pathways

The ATX-LPA signaling axis, which this compound inhibits, is involved in metabolic and inflammatory disorders, as well as cancer, fibrosis, and cardiovascular diseases . By inhibiting ATX, this compound reduces the production of LPA, thereby affecting these associated pathways .

Pharmacokinetics

This suggests that this compound has good kinetic solubility and rat/human plasma stability .

Result of Action

The inhibition of ATX by this compound leads to a decrease in the production of LPA . This results in a reduction in the cellular responses typically induced by LPA, such as cell proliferation, migration, and cytokine production . In addition, this compound completely attenuates the thrombin-mediated increase in platelet-derived LPA in a dose-dependent manner .

Eigenschaften

CAS-Nummer |

1229652-22-5 |

|---|---|

Molekularformel |

C24H19BFNO5S |

Molekulargewicht |

463.3 g/mol |

IUPAC-Name |

[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid |

InChI |

InChI=1S/C24H19BFNO5S/c26-20-9-3-17(4-10-20)14-27-23(28)22(33-24(27)29)13-16-5-11-21(12-6-16)32-15-18-1-7-19(8-2-18)25(30)31/h1-13,30-31H,14-15H2 |

InChI-Schlüssel |

BRWUZCBSWABPMR-UHFFFAOYSA-N |

SMILES |

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O |

Kanonische SMILES |

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

HA155; HA-155; HA 155. Autotaxin Inhibitor IV. |

Herkunft des Produkts |

United States |

Q1: What is the mechanism of action of [4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid (HA155)?

A1: [4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid (this compound) is a potent and selective inhibitor of the enzyme autotaxin (ATX) [, , , ]. ATX is responsible for hydrolyzing lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA is a bioactive lipid mediator involved in various cellular processes, including cell proliferation, migration, and survival. By inhibiting ATX, this compound reduces the production of LPA, thereby disrupting these cellular processes.

Q2: How does the boronic acid group in this compound contribute to its interaction with ATX?

A3: The boronic acid group in this compound acts as an "acidic warhead" that mimics the interactions of boronic acid with the target protein []. Specifically, it forms crucial interactions with Ser/Thr residues within the ATX active site, characterized as polar covalent bonds []. These interactions are vital for this compound's inhibitory activity.

Q3: What is the significance of the crystal structure of ATX in complex with this compound?

A4: The crystal structure of ATX in complex with this compound provides essential insights into the molecular interactions between the inhibitor and the enzyme [, , ]. This structural information is highly valuable for structure-based drug design, allowing researchers to design and optimize new ATX inhibitors with improved potency and selectivity.

Q4: How does the structure of this compound influence its activity and potency?

A5: Structure-activity relationship (SAR) studies have revealed that modifications to the this compound structure can significantly impact its activity and potency [, ]. For instance, altering the core spacer of this compound has been shown to improve its plasma stability without compromising its ATX inhibitory activity [].

Q5: What strategies have been explored to improve the stability and bioavailability of this compound?

A6: Researchers have investigated conjugation of this compound to icodextrin, a polymer known for its slow elimination from the peritoneal cavity []. This conjugation strategy aims to enhance the solubility, decrease membrane permeability, and improve the intraperitoneal retention of this compound, potentially leading to improved bioavailability and therapeutic efficacy.

Q6: What are the potential applications of this compound in drug discovery and development?

A7: this compound serves as a valuable tool compound for studying the ATX-LPA signaling axis and its role in various diseases [, ]. Its derivatives, with improved pharmacokinetic and pharmacodynamic properties, hold promise as potential therapeutic agents for treating conditions like cancer, fibrosis, and inflammatory diseases.

Q7: What are the limitations of current computational modeling approaches for studying this compound and its analogs?

A8: Docking simulations, while useful, have limitations in accurately predicting the binding orientation and affinity of boronic acid derivatives like this compound to protein targets []. This emphasizes the need for more sophisticated computational methods that consider the unique chemical properties of boronic acid-containing compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.